molecular formula C3Cl6F2 B13441667 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane CAS No. 134452-44-1

1,1,1,2,2,3-Hexachloro-3,3-difluoropropane

Cat. No.: B13441667
CAS No.: 134452-44-1
M. Wt: 286.7 g/mol
InChI Key: NKPXIDLSGFFJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexachlorodifluoropropane is a chemical compound with the molecular formula C3F2Cl6. It is a member of the chlorofluorocarbon family, which are compounds containing carbon, chlorine, and fluorine. These compounds have been widely used in various industrial applications due to their stability and non-flammability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexachlorodifluoropropane can be synthesized through the chlorination of difluoropropane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: In industrial settings, hexachlorodifluoropropane is produced using large-scale chlorination reactors. The process involves the continuous feed of difluoropropane and chlorine gas into the reactor, where the reaction is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Hexachlorodifluoropropane undergoes several types of chemical reactions, including:

    Substitution Reactions: Where chlorine atoms can be replaced by other halogens or functional groups.

    Reduction Reactions: Where the compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium iodide or potassium fluoride in polar solvents.

    Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: May involve strong oxidizing agents like potassium permanganate or ozone.

Major Products Formed:

    Substitution Reactions: Can yield compounds like hexafluoropropane or hexachloropropane.

    Reduction Reactions: Produce partially chlorinated fluoropropanes.

    Oxidation Reactions: Result in the formation of carbonyl-containing compounds.

Scientific Research Applications

Hexachlorodifluoropropane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in studies involving the effects of chlorofluorocarbons on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

    Industry: Utilized in the production of refrigerants, propellants, and as a cleaning agent for electronic components.

Mechanism of Action

The mechanism by which hexachlorodifluoropropane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis and inhibition of cellular processes. It can also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Hexachlorodifluoropropane can be compared with other chlorofluorocarbons such as:

    Trichlorofluoromethane (CFC-11): Used as a refrigerant and in foam blowing applications.

    Dichlorodifluoromethane (CFC-12): Widely used as a refrigerant and aerosol propellant.

    Tetrachlorodifluoroethane (CFC-114): Employed in refrigeration and air conditioning systems.

Uniqueness: Hexachlorodifluoropropane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties such as higher stability and lower reactivity compared to other chlorofluorocarbons.

Properties

IUPAC Name

1,1,1,2,2,3-hexachloro-3,3-difluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl6F2/c4-1(5,2(6,7)8)3(9,10)11
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPXIDLSGFFJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(C(Cl)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl6F2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928628
Record name 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661-96-1, 134452-44-1
Record name 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=661-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.